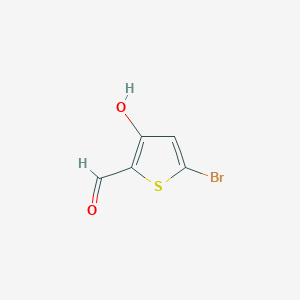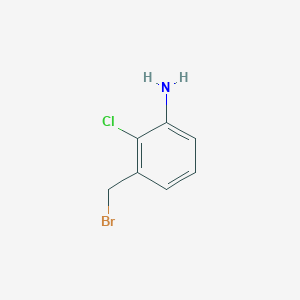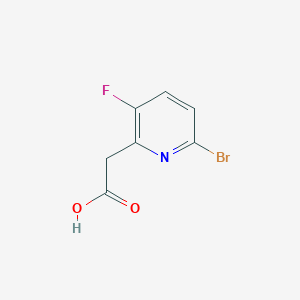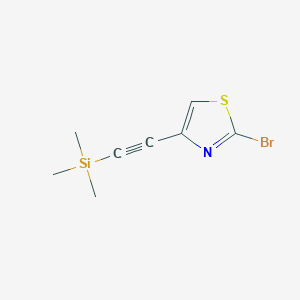![molecular formula C20H13NS B12944061 9-(Benzo[b]thiophen-3-yl)-9H-carbazole](/img/structure/B12944061.png)
9-(Benzo[b]thiophen-3-yl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Benzo[b]thiophen-3-yl)-9H-carbazole is a heterocyclic compound that combines the structural features of both carbazole and benzothiophene. Carbazole is known for its applications in organic electronics, while benzothiophene is recognized for its biological activities. The fusion of these two moieties results in a compound with unique properties that can be exploited in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Benzo[b]thiophen-3-yl)-9H-carbazole typically involves the coupling of carbazole with a benzothiophene derivative. One common method is the palladium-catalyzed cross-coupling reaction. For example, the Sonogashira coupling reaction between 2-iodothiophenol and phenylacetylene can be used to synthesize benzothiophene derivatives . This is followed by a cyclization reaction to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
9-(Benzo[b]thiophen-3-yl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene or carbazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
9-(Benzo[b]thiophen-3-yl)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in drug discovery and development.
Industry: It is used in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic devices
Mécanisme D'action
The mechanism of action of 9-(Benzo[b]thiophen-3-yl)-9H-carbazole involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as a ligand for cannabinoid receptors or inhibit certain enzymes involved in disease pathways . The exact pathways and targets depend on the specific application and the functional groups present on the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[b]thiophene: Known for its biological activities and used in pharmaceuticals.
Carbazole: Widely used in organic electronics and as a building block for various materials.
2-Substituted Benzo[b]thiophenes: These compounds have similar structures and are used in drug discovery and materials science
Uniqueness
9-(Benzo[b]thiophen-3-yl)-9H-carbazole is unique due to the combination of carbazole and benzothiophene moieties. This fusion results in a compound with enhanced electronic properties and biological activities, making it a valuable tool in various scientific fields.
Propriétés
Formule moléculaire |
C20H13NS |
|---|---|
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
9-(1-benzothiophen-3-yl)carbazole |
InChI |
InChI=1S/C20H13NS/c1-4-10-17-14(7-1)15-8-2-5-11-18(15)21(17)19-13-22-20-12-6-3-9-16(19)20/h1-13H |
Clé InChI |
VJJHWLZJIGHSBS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CSC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B12944023.png)

![Propan-2-Yl ~{n}-[(2~{s},4~{r})-1-Ethanoyl-6-(Furan-2-Yl)-2-Methyl-3,4-Dihydro-2~{h}-Quinolin-4-Yl]carbamate](/img/structure/B12944042.png)

![2-Methyl-2-azabicyclo[2.2.2]octan-5-one](/img/structure/B12944056.png)
![N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12944057.png)
